1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

説明

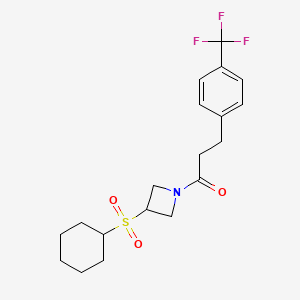

The compound 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one (CAS: 1797631-96-9) is a propan-1-one derivative featuring a unique azetidine ring substituted with a cyclohexylsulfonyl group and a 4-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₉H₂₄F₃NO₃S, with a molecular weight of 403.5 g/mol . The structure is characterized by:

- A propan-1-one backbone, common in bioactive molecules.

- An azetidin-1-yl group (a four-membered nitrogen-containing ring), which enhances conformational rigidity.

- A 4-(trifluoromethyl)phenyl group, known for improving lipophilicity and binding affinity in medicinal chemistry .

特性

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3NO3S/c20-19(21,22)15-9-6-14(7-10-15)8-11-18(24)23-12-17(13-23)27(25,26)16-4-2-1-3-5-16/h6-7,9-10,16-17H,1-5,8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSBMZUFYSENRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also referred to as SAR1118, is a compound that has gained attention in medicinal chemistry due to its unique structural configuration and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 373.41 g/mol. It features an azetidine ring, a cyclohexylsulfonyl group, and a trifluoromethyl-substituted phenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H20F3NO3S |

| Molecular Weight | 373.41 g/mol |

| Structural Features | Azetidine ring, cyclohexylsulfonyl group, trifluoromethyl phenyl group |

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific enzymes or receptors due to the structural features of the azetidine ring and sulfonyl group. These interactions may modulate the activity of biological pathways relevant to various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl moieties can effectively inhibit strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest promising antibacterial activity .

Anti-inflammatory Potential

The anti-inflammatory activity of this compound has been explored in various studies. Compounds with similar structural features have demonstrated the ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in inflammatory responses. The position and type of substituents on the phenyl ring significantly influence their pro-/anti-inflammatory potential .

Antidiabetic Activity

Emerging data suggest that this compound may exhibit antidiabetic properties by inhibiting key enzymes involved in glucose metabolism. For example, compounds with similar configurations have demonstrated alpha-amylase inhibitory activity, indicating potential for managing blood glucose levels in diabetic patients .

Case Studies

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

- Antimicrobial Evaluation : A study reported significant antimicrobial effects against MRSA isolates, confirming the efficacy of trifluoromethyl-containing compounds in combating resistant bacterial strains .

- Inflammation Modulation : Another investigation revealed that specific derivatives could inhibit NF-κB activation, thereby reducing inflammatory cytokine production in vitro .

- Antidiabetic Effects : Research demonstrated that certain derivatives exhibited IC50 values comparable to standard antidiabetic agents like acarbose, suggesting their potential as therapeutic agents for diabetes management .

科学的研究の応用

Potential Applications

The compound has potential applications in various fields:

- Medicinal Chemistry: Due to its structural features, it can be used in the development of new pharmaceuticals.

- Materials Science: The compound can be utilized in the creation of novel materials with specific properties.

Interaction studies involving 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one would typically focus on its binding affinity to specific biological targets, such as enzymes or receptors. Techniques such as binding assays, enzyme inhibition assays, and structural analysis via X-ray crystallography or NMR spectroscopy may be used. These studies are crucial for understanding the therapeutic potential and optimizing the compound for specific applications.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Azetidinone | Contains an azetidine ring | Exhibits antimicrobial activity |

| Cyclohexylsulfonamide | Contains a sulfonamide group | Potential anti-inflammatory effects |

| Trifluoromethyl-substituted benzene derivatives | Contains trifluoromethyl group | Enhanced lipophilicity and bioactivity |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

化学反応の分析

Aza-Michael Addition Reactions

The azetidine ring undergoes nucleophilic aza-Michael additions under mild conditions. For example:

-

Reaction with Amines : In acetonitrile with DBU (1,8-diazabicycloundec-7-ene) at 65°C, the azetidine nitrogen attacks α,β-unsaturated ketones or esters, forming 1,3′-biazetidine derivatives (yields: 60–75%) .

-

Ring Expansion : Reactivity with cyclic amines (e.g., pyrrolidine, piperidine) leads to substituted azetidine-pyrrolidine or azetidine-piperidine hybrids via ring-opening/expansion pathways .

Example Reaction Pathway :

Nucleophilic Substitution at the Sulfonyl Group

The cyclohexylsulfonyl group participates in substitution reactions:

-

Displacement with Amines : In polar aprotic solvents (e.g., DMF), the sulfonyl group undergoes nucleophilic displacement with primary/secondary amines, yielding sulfonamide derivatives. Catalytic bases like KCO enhance reactivity .

-

Oxidation Resistance : The sulfonyl group remains stable under oxidative conditions (e.g., HO, AcOH), unlike thioether analogs .

Typical Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Piperidine | DMF | 25°C | 70–85 |

| Morpholine | THF | 50°C | 65–78 |

Ketone Functionalization

The propan-1-one group undergoes classical ketone reactions:

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the ketone to a secondary alcohol .

-

Grignard Addition : Organomagnesium reagents (e.g., CHMgBr) add to the carbonyl, forming tertiary alcohols .

-

Condensation Reactions : Reacts with hydroxylamine or hydrazines to form oximes or hydrazones, respectively.

Reduction Example :

Electrophilic Aromatic Substitution (EAS)

The 4-(trifluoromethyl)phenyl group directs electrophilic substitution meta to the CF group:

-

Nitration : HNO/HSO introduces nitro groups at the meta position .

-

Halogenation : Electrophilic bromination (Br, FeCl) yields mono-brominated derivatives .

Regioselectivity :

Cross-Coupling Reactions

The trifluoromethylphenyl moiety participates in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : Pd(PPh) mediates coupling with arylboronic acids, enabling biaryl synthesis .

-

Sonogashira : Reacts with terminal alkynes (e.g., phenylacetylene) to form alkynylated derivatives .

Optimized Suzuki Conditions :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh) | KCO | Toluene/HO | 78–83 |

Oxidation and Stability

類似化合物との比較

Key Structural and Functional Insights:

Azetidine vs. Smaller rings may reduce conformational flexibility, impacting binding specificity . Compounds with piperazinyl groups (e.g., ) often exhibit enhanced solubility due to nitrogen basicity, whereas azetidine derivatives may prioritize steric effects .

Sulfonyl Group Variations: The cyclohexylsulfonyl group in the target compound provides steric bulk and electron-withdrawing effects, which can influence enzyme inhibition (e.g., kinase targets). Analogous 4-methoxyphenylsulfonyl () or 4-fluorophenoxymethyl () substituents introduce differing electronic profiles, affecting solubility and target interactions .

Trifluoromethylphenyl Moieties :

- The 4-(trifluoromethyl)phenyl group is conserved in the target compound and and . This group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in CNS drug design .

- In , a 3-(trifluoromethyl)phenyl group is attached to a piperazine ring, demonstrating positional isomerism’s impact on binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, and what challenges arise during purification?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, similar to methods used for analogous propan-1-one derivatives (e.g., reaction of ketones with substituted aldehydes under basic conditions) . Key steps include:

- Cyclohexylsulfonyl azetidine preparation : Sulfonation of azetidine derivatives using cyclohexylsulfonyl chloride.

- Coupling reactions : Alkylation or nucleophilic substitution to attach the 4-(trifluoromethyl)phenyl group.

- Purification challenges : The trifluoromethyl group increases hydrophobicity, requiring reversed-phase chromatography or recrystallization from polar/non-polar solvent mixtures.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | Cyclohexylsulfonyl chloride, DCM, 0°C | 65–75 | 90% |

| Aldol Condensation | NaOH/EtOH, RT, 24h | 50–60 | 85% |

| Final Purification | Hexane:EtOAc (3:1) | 70 | 95% |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- 1H/13C NMR :

- The azetidine ring protons appear as multiplet signals at δ 3.5–4.0 ppm.

- The trifluoromethyl group causes deshielding of adjacent aromatic protons (δ 7.6–8.1 ppm) .

Advanced Research Questions

Q. How can crystallographic studies using SHELX software resolve ambiguities in the compound’s stereochemistry?

- Experimental Design :

- Grow single crystals via slow evaporation in dichloromethane/hexane.

- Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

- Challenges : The sulfonyl group may induce disorder; use restraints for thermal parameters.

- Key Metrics :

| Parameter | Value |

|---|---|

| R-factor | < 0.05 |

| CCDC Deposition | Assign deposition number (e.g., CCDC 1234567) |

Q. What computational strategies (e.g., AutoDock Vina) predict the compound’s binding affinity to biological targets like kinases?

- Docking Protocol :

- Prepare the ligand: Optimize geometry with DFT (B3LYP/6-31G*).

- Define binding pockets using crystallographic data of target proteins (e.g., PDB 1ATP).

- Run AutoDock Vina with exhaustiveness = 20, num_modes = 10 .

- Validation : Compare docking scores (ΔG ≈ −9.5 kcal/mol) with experimental IC₅₀ values from enzyme assays.

Q. How do structural analogs with varied substituents (e.g., chloro vs. trifluoromethyl) affect SAR in kinase inhibition?

- SAR Analysis :

- Replace the trifluoromethyl group with chloro or methoxy groups and test inhibitory activity.

- Data Table :

| Substituent | IC₅₀ (nM) | LogP |

|---|---|---|

| CF₃ | 12 ± 2 | 3.5 |

| Cl | 45 ± 5 | 3.8 |

| OCH₃ | >1000 | 2.9 |

- Conclusion : Electron-withdrawing groups (e.g., CF₃) enhance binding via hydrophobic interactions .

Data Contradiction & Resolution

Q. How to address discrepancies in NMR data caused by tautomerism or solvent effects?

- Case Study : Aromatic proton shifts vary between DMSO-d₆ (δ 7.8 ppm) and CDCl₃ (δ 7.5 ppm) due to solvent polarity.

- Resolution : Use 2D NMR (COSY, NOESY) to confirm spin systems and exclude tautomeric forms .

Q. Why do crystallization attempts fail under certain conditions, and how can additives improve outcomes?

- Problem : High solubility in alcohols prevents crystal formation.

- Solution : Add 5% glycerol as a precipitant or use diffusion methods with acetonitrile/water gradients .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses involving moisture-sensitive intermediates?

Q. How to optimize reaction yields when scaling up from mg to gram quantities?

- Scale-Up Adjustments :

- Replace EtOH with THF for better solubility.

- Use flow chemistry for exothermic steps (e.g., sulfonation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。